![molecular formula C13H17N3OS2 B2642882 N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide CAS No. 1355849-98-7](/img/structure/B2642882.png)
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as CCT245737 and belongs to the class of small molecule inhibitors. This compound has shown promising results in the inhibition of cyclin-dependent kinase 9 (CDK9), which is a key regulator of transcriptional elongation.
Mechanism of Action
CCT245737 inhibits N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating RNA polymerase II, which is required for transcriptional elongation. As a result, the transcription of genes that are regulated by N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide is inhibited.
Biochemical and Physiological Effects:
CCT245737 has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral effects against HIV.
Advantages and Limitations for Lab Experiments
The advantages of using CCT245737 in lab experiments include its specificity for N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide, its low toxicity, and its ability to inhibit transcriptional elongation. However, its limitations include its low solubility in water, which can make it difficult to work with, and its potential off-target effects.
Future Directions
There are several future directions for research on CCT245737. One area of research is the development of more potent and selective inhibitors of N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide. Another area of research is the study of the compound's effects on different types of cancer and other diseases. Additionally, the compound's potential use in combination with other drugs is an area of interest. Finally, the development of new methods for the synthesis of CCT245737 and related compounds is an area of ongoing research.
Synthesis Methods
The synthesis of CCT245737 involves several steps, starting with the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with 1-cyanocyclobutane in the presence of a base. The resulting product is then reacted with 3-bromopropionyl chloride to form the intermediate, which is further reacted with 2-mercapto-N-methylacetamide to obtain CCT245737. The purity of the compound is ensured by several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
CCT245737 has been extensively studied for its potential use in scientific research. It has shown promising results in the inhibition of N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide, which is a key regulator of transcriptional elongation. This compound has been used in the study of various diseases, including cancer, HIV, and inflammation. It has also been used in the study of epigenetics and gene expression.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-10-15-11(8-19-10)7-18-6-3-12(17)16-13(9-14)4-2-5-13/h8H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGUNHMOKZMTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSCCC(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

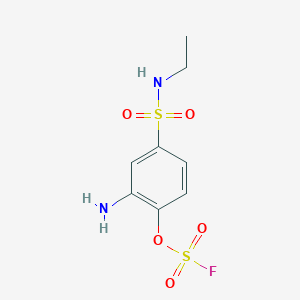
![methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2642801.png)
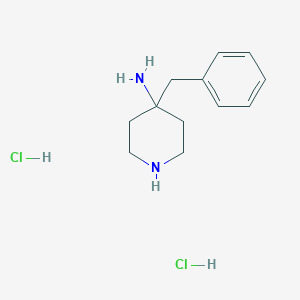
![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2642806.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)
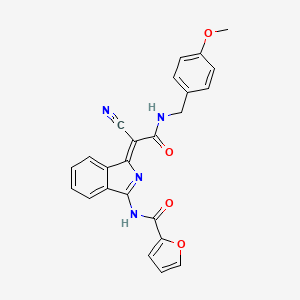
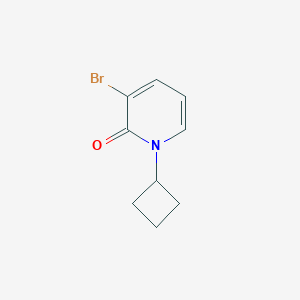
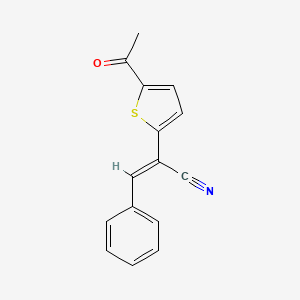
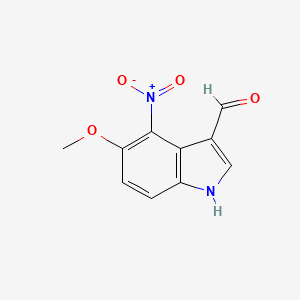
![N-(benzo[d]thiazol-2-yl)-2,5-dichloro-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2642815.png)
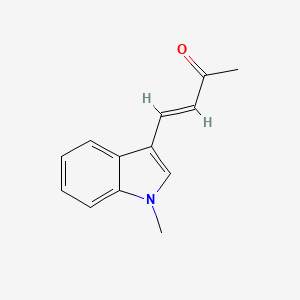
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2642820.png)
